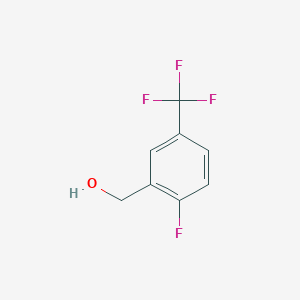

2-Fluoro-5-(trifluoromethyl)benzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-fluoro-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWIVOZRZSAKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343394 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207974-09-2 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207974-09-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic alcohol that holds significant interest for researchers in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties, influencing its reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable building block in the synthesis of novel pharmaceutical candidates and advanced materials. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its relevance in drug development.

Core Chemical Properties

The structural attributes of this compound, including its molecular formula and weight, are fundamental to its chemical behavior.

Table 1: Core Chemical Data for this compound

| Property | Value |

| CAS Number | 207974-09-2 |

| Molecular Formula | C₈H₆F₄O |

| Molecular Weight | 194.13 g/mol |

| IUPAC Name | (2-Fluoro-5-(trifluoromethyl)phenyl)methanol |

Physical and Chemical Data

The physical state and solubility of a compound are critical parameters for its handling, formulation, and application. The following table summarizes the key physical properties of this compound.

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Melting Point | 38-40 °C | [1] |

| Boiling Point | 188 °C | [2] |

| Density | 1.377 g/cm³ | [1] |

| Flash Point | 67 °C | [2] |

| Solubility | While specific data for this compound is not readily available, benzyl alcohol itself is moderately soluble in water (approx. 4 g/100 mL) and highly soluble in organic solvents such as ethanol, acetone, chloroform, and diethyl ether. The fluorine and trifluoromethyl substituents are expected to decrease water solubility and increase solubility in non-polar organic solvents. |

Spectral Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of a chemical compound. While experimental spectra for this compound are not publicly available, the following tables provide predicted and analogous spectral data based on the closely related compound, 2-(Trifluoromethyl)benzyl alcohol.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Note: This is a predicted spectrum based on known chemical shift values and the spectrum of 2-(Trifluoromethyl)benzyl alcohol.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | d | 1H | Aromatic H |

| ~7.5 | d | 1H | Aromatic H |

| ~7.2 | t | 1H | Aromatic H |

| ~4.8 | s | 2H | -CH₂OH |

| ~2.0 (variable) | br s | 1H | -OH |

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Note: This is a predicted spectrum based on known chemical shift values and the spectrum of 2-(Trifluoromethyl)benzyl alcohol.

| Chemical Shift (ppm) | Assignment |

| ~160 (d, J ≈ 250 Hz) | C-F |

| ~139 | Quaternary C |

| ~132 | Aromatic CH |

| ~128 | Aromatic CH |

| ~126 (q, J ≈ 272 Hz) | -CF₃ |

| ~125 | Aromatic CH |

| ~116 (d, J ≈ 21 Hz) | Aromatic CH |

| ~60 | -CH₂OH |

Table 5: Predicted IR Spectral Data for this compound

Note: This is a predicted spectrum based on characteristic infrared absorption frequencies.

| Wavenumber (cm⁻¹) | Functional Group |

| 3550-3200 (broad) | O-H stretch (alcohol) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1600-1450 | C=C stretch (aromatic) |

| 1350-1150 | C-F stretch |

| 1150-1000 | C-O stretch (alcohol) |

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound is the reduction of the corresponding benzoic acid or benzaldehyde. The following protocol is adapted from the synthesis of the analogous 2-Chloro-5-(trifluoromethyl)benzyl alcohol.[3]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2-Fluoro-5-(trifluoromethyl)benzoic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-tetrahydrofuran complex (1.1 - 1.5 eq) dropwise via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 1 M HCl until gas evolution ceases.

-

Partition the mixture between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound can be purified by flash column chromatography on silica gel.

Workflow for Purification:

Caption: Purification workflow for this compound.

Procedure:

-

Prepare a silica gel column using a suitable solvent system, such as a mixture of hexanes and ethyl acetate.

-

Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent.

-

Load the dissolved sample onto the column.

-

Elute the column with a gradient of hexanes and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity.

-

Collect fractions and monitor the elution by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to obtain the purified this compound as a white to off-white solid.

Applications in Drug Development

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely employed strategy in modern drug design. These substitutions can significantly enhance a compound's metabolic stability, binding affinity, and membrane permeability.

Logical Relationship in Drug Discovery:

Caption: Role in the drug discovery process.

This compound serves as a key starting material or intermediate in the synthesis of a variety of more complex molecules with potential therapeutic applications. The trifluoromethyl group can act as a bioisostere for other chemical groups, and its strong electron-withdrawing nature can influence the pKa of nearby functional groups, which can be crucial for drug-receptor interactions. While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are of interest in the development of kinase inhibitors, central nervous system agents, and anti-infective drugs.

Conclusion

This compound is a valuable chemical entity with a unique combination of functional groups that make it an attractive building block for the synthesis of complex organic molecules. This guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols for its synthesis and purification. As research in medicinal chemistry and materials science continues to advance, the utility of this and similar fluorinated compounds is expected to grow, leading to the development of new and improved technologies and therapeutics.

References

In-Depth Technical Guide: 2-Fluoro-5-(trifluoromethyl)benzyl alcohol (CAS: 207974-09-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol, a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, reactivity, and applications, offering a valuable resource for professionals in drug discovery and organic synthesis.

Physicochemical Properties

This compound is a substituted aromatic alcohol. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its electronic properties, reactivity, and potential biological activity. These electron-withdrawing groups can enhance metabolic stability and binding affinity when this moiety is incorporated into larger drug molecules.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 207974-09-2 | [2][3] |

| Molecular Formula | C₈H₆F₄O | [2][3] |

| Molecular Weight | 194.13 g/mol | [2] |

| IUPAC Name | [2-Fluoro-5-(trifluoromethyl)phenyl]methanol | [3] |

| Synonyms | (2-Fluoro-5-(trifluoromethyl)phenyl)methanol | [4] |

| Appearance | Not specified in available literature. | |

| Boiling Point | No data available. | |

| Melting Point | No data available. | |

| Solubility | No data available. | |

| Purity (typical) | ≥97% | [5] |

A Certificate of Analysis for a commercial sample of this compound confirmed that its Proton NMR and Fluorine NMR spectra are consistent with the expected structure.[5]

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a reliable synthetic route can be inferred from established procedures for structurally similar compounds, such as 2-Chloro-5-(trifluoromethyl)benzyl alcohol.[6] The most probable pathway involves the reduction of the corresponding carboxylic acid, 2-Fluoro-5-(trifluoromethyl)benzoic acid.

Proposed Experimental Protocol: Reduction of 2-Fluoro-5-(trifluoromethyl)benzoic acid

This proposed protocol is based on the synthesis of 2-Chloro-5-(trifluoromethyl)benzyl alcohol and general methods for the reduction of benzoic acids.[6]

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

2-Fluoro-5-(trifluoromethyl)benzoic acid

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

6 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

-

Nitrogen gas (N₂)

Equipment:

-

Three-neck round-bottom flask

-

Thermometer

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, dissolve 2-Fluoro-5-(trifluoromethyl)benzoic acid in anhydrous tetrahydrofuran.

-

Cool the stirred solution to 0°C in an ice bath.

-

Slowly add the borane-tetrahydrofuran complex solution dropwise via a dropping funnel, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1.5-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then carefully quench the excess borane by the slow, dropwise addition of 6 M HCl until no further gas evolution is observed.

-

Add water to the reaction mixture and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel if necessary.

Reactivity and Applications in Organic Synthesis

The reactivity of this compound is dictated by the primary alcohol functionality and the electron-deficient aromatic ring. The alcohol can undergo typical reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. However, the strong electron-withdrawing nature of the fluorine and trifluoromethyl groups can decrease the nucleophilicity of the hydroxyl group and may affect the reaction rates and conditions required.

Role in Medicinal Chemistry and Drug Design

The incorporation of trifluoromethyl groups is a common strategy in modern drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] While specific drugs containing the this compound moiety are not prominently featured in the literature, its structural motifs are of high interest.

A notable application of trifluoromethylated benzyl groups is in the field of glycosylation chemistry. The use of benzyl groups with electron-withdrawing substituents, such as trifluoromethyl groups, as protecting groups on glycosyl donors has been shown to significantly enhance the 1,2-cis-selectivity in glycosylation reactions with reactive alcohols.[7] This is a crucial aspect in the synthesis of complex carbohydrates and glycoconjugates, which are important classes of bioactive molecules.

Figure 2: Application of trifluoromethylated benzyl groups in stereoselective glycosylation.

Safety and Handling

Safety data sheets for this compound and similar compounds indicate that it should be handled with care in a well-ventilated area. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Specific hazards are not well-documented, but as with all chemicals, unnecessary exposure should be avoided.

Conclusion

This compound is a valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. While some of its physicochemical properties are not yet fully characterized in publicly available literature, its synthesis can be reliably achieved through the reduction of the corresponding benzoic acid. The presence of the fluoro and trifluoromethyl substituents imparts unique electronic properties that can be exploited to modulate the reactivity and biological activity of more complex molecules. Further research into the applications of this compound is warranted and is likely to uncover novel uses in drug discovery and development.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. This compound | CAS: 207974-09-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. pschemicals.com [pschemicals.com]

- 4. (2-Fluoro-5-(trifluoromethyl)phenyl)methanol - CAS:207974-09-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 6. Page loading... [guidechem.com]

- 7. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluoro-5-(trifluoromethyl)benzyl alcohol molecular weight and formula

This document provides the key physicochemical properties of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol, a compound relevant to researchers and professionals in the fields of drug development and chemical synthesis.

Core Molecular Information

The fundamental molecular details of this compound have been determined and are presented below.

| Property | Value |

| Molecular Formula | C8H6F4O[1][2][3][4] |

| Molecular Weight | 194.13 g/mol [1][2][3] |

| IUPAC Name | [2-fluoro-5-(trifluoromethyl)phenyl]methanol[4] |

| CAS Number | 207974-09-2[1][2][4][5] |

Note on Advanced Requirements:

As an AI assistant, the generation of experimental protocols, signaling pathway diagrams using Graphviz, and other complex visualizations is beyond my current capabilities. The information provided here is based on established chemical data.

References

- 1. This compound | CAS: 207974-09-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. This compound | 207974-09-2 [chemicalbook.com]

- 3. 5-FLUORO-2-(TRIFLUOROMETHYL)BENZYL ALCOHOL | 238742-82-0 | INDOFINE Chemical Company [indofinechemical.com]

- 4. pschemicals.com [pschemicals.com]

- 5. scbt.com [scbt.com]

A Technical Guide to the Solubility of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol, a compound of interest in pharmaceutical and chemical research. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of established experimental protocols for determining its solubility in various organic solvents. The methodologies detailed herein, including the isothermal saturation method and gravimetric analysis, are intended to equip researchers with the necessary procedures to generate reliable and reproducible solubility data in their own laboratory settings. This guide also includes a visual representation of the experimental workflow to facilitate a clear understanding of the process.

Introduction

This compound (CAS No. 207974-09-2) is a fluorinated aromatic alcohol with a molecular formula of C8H6F4O and a molecular weight of 194.13 g/mol .[1] Its structural features, including the fluorine and trifluoromethyl substituents, suggest it may exhibit unique solubility characteristics that are critical for its application in drug discovery, synthesis, and formulation development. Understanding the solubility of this compound in a range of organic solvents is paramount for designing and optimizing reaction conditions, purification processes, and dosage forms.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 207974-09-2 | [1] |

| Molecular Formula | C8H6F4O | [1] |

| Molecular Weight | 194.13 g/mol | [1] |

| Physical State | Solid | |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 67.4 ± 25.9 °C | [1] |

Experimental Protocols for Solubility Determination

The following sections detail two widely accepted methods for determining the solubility of a solid compound in an organic solvent: the Isothermal Saturation Method (Shake-Flask) and the Gravimetric Method.

Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, also known as the shake-flask method, is a reliable technique for determining the equilibrium solubility of a compound at a specific temperature.[2][3][4]

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus and Materials:

-

Vials or flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

-

This compound

-

Organic solvents of interest

Procedure:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be established by preliminary experiments where the concentration is measured at different time points until it becomes constant.[4]

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically compatible filter (e.g., PTFE or nylon) to remove all undissolved solids.

-

Accurately dilute the filtered saturated solution with a suitable solvent.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility, particularly when the solute is non-volatile.[5][6][7]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

-

Vials or flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

-

Filtration device

-

This compound

-

Organic solvents of interest

Procedure:

-

Prepare a saturated solution of this compound in the chosen organic solvent as described in steps 1-6 of the Isothermal Saturation Method.

-

Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed evaporating dish.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent but below the decomposition temperature of the solute. A vacuum oven can be used for solvents with high boiling points or for heat-sensitive compounds.

-

Continue heating until the solvent has completely evaporated and a constant weight of the dried solute is achieved.[6]

-

Cool the evaporating dish in a desiccator to prevent moisture absorption and then weigh it on an analytical balance.

-

The mass of the dissolved solute is the final weight of the dish minus the initial tare weight.

-

Calculate the solubility by dividing the mass of the solute by the volume of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal saturation method.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently documented in readily accessible sources, this guide provides researchers with the necessary experimental protocols to determine these values. The Isothermal Saturation (Shake-Flask) Method and the Gravimetric Method are robust and reliable techniques for generating accurate solubility data. The provided workflow diagram offers a clear visual guide to the experimental process. The determination of these solubility parameters will be invaluable for the continued research and development involving this compound.

References

- 1. This compound | CAS: 207974-09-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]

Commercial Availability and Synthetic Pathways of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol (CAS No. 207974-09-2), a fluorinated building block of increasing interest in pharmaceutical and agrochemical research. Detailed information on suppliers, purity levels, and pricing is presented to facilitate procurement for research and development purposes. Furthermore, a detailed experimental protocol for a highly analogous synthesis is provided, offering a reliable pathway for its laboratory-scale preparation. This guide is intended to serve as a valuable resource for chemists and researchers engaged in the design and synthesis of novel bioactive molecules.

Introduction

Fluorinated organic molecules play a pivotal role in modern drug discovery and agrochemical development. The introduction of fluorine atoms or trifluoromethyl groups into a molecular scaffold can significantly modulate key physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a versatile synthetic intermediate that incorporates both a fluorine atom and a trifluoromethyl group, making it an attractive starting material for the synthesis of complex molecular architectures with potential biological activity. This guide outlines the current commercial landscape for this compound and provides a practical synthetic route for its preparation.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, pricing, and availability.

| Supplier | CAS Number | Purity | Quantity | Price (USD) | Stock Status/Lead Time |

| Matrix Scientific | 207974-09-2 | - | 25.00 g | $182.00 | In Stock |

| Finetech Industry Limited | 207974-09-2 | - | - | Inquiry | - |

| ChemUniverse | 207974-09-2 | 80% | - | Inquiry | - |

| AK Scientific | 1706457-94-4 (related methyl analog) | 95% | 250 mg | $210 | 1 Week |

| 1 g | $623 | 1 Week | |||

| Fluorochem | 2056110-51-9 (related chloro analog) | ≥95% | 1 g | £695.00 | UK Stock: Next Day |

| INDOFINE Chemical Company | 238742-82-0 (isomer) | 97% | - | Inquiry | 1-2 weeks |

Note: Pricing and stock status are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Preparation

While a specific, published experimental protocol for the synthesis of this compound was not found during the literature search, a reliable synthetic route can be inferred from established chemical transformations and protocols for closely related analogs. The most common and straightforward method for the preparation of benzyl alcohols is the reduction of the corresponding benzoic acid or benzaldehyde.

A detailed protocol for the synthesis of the analogous compound, 2-Chloro-5-(trifluoromethyl)benzyl alcohol, involves the reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid using a borane-tetrahydrofuran complex.[1] This well-established method is highly adaptable to the synthesis of this compound.

Proposed Synthetic Protocol: Reduction of 2-Fluoro-5-(trifluoromethyl)benzoic acid

This protocol is adapted from the synthesis of 2-Chloro-5-(trifluoromethyl)benzyl alcohol.[1]

Materials:

-

2-Fluoro-5-(trifluoromethyl)benzoic acid

-

Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (6N)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

In a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet, add 2-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous tetrahydrofuran.

-

Stir the mixture under a nitrogen atmosphere in an ice bath to cool it to 0°C.

-

Slowly add the borane-tetrahydrofuran complex solution (2.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 1.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and slowly add 6N HCl to quench the excess borane. Continue the addition until no more gas is evolved.

-

Add water to the reaction mixture and extract the product with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel if necessary.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Applications in Research and Development

While specific drug candidates or agrochemicals containing the this compound moiety are not prominently documented in the readily available literature, its structural motifs are highly relevant to contemporary medicinal chemistry and agrochemical design. The trifluoromethyl group is known to enhance the metabolic stability and cell permeability of drug candidates.[2] The fluorine atom can participate in favorable electrostatic interactions with biological targets and can be used to fine-tune the electronic properties of the molecule.

This building block is a valuable starting material for the synthesis of libraries of compounds for screening against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors. Its utility as an intermediate in the synthesis of more complex molecules, such as cholesterol ester transfer protein inhibitors, has been demonstrated for analogous compounds.[1]

Conclusion

This compound is a commercially accessible and synthetically tractable building block for the development of novel bioactive compounds. This guide provides researchers with the necessary information for its procurement and offers a reliable synthetic protocol for its preparation. The unique combination of fluorine and a trifluoromethyl group makes this compound a valuable tool in the ongoing quest for more effective and safer pharmaceuticals and agrochemicals.

References

Purity Standards for 2-Fluoro-5-(trifluoromethyl)benzyl alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards for 2-Fluoro-5-(trifluoromethyl)benzyl alcohol, a key intermediate in pharmaceutical synthesis. Adherence to stringent purity specifications is critical to ensure the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). This document outlines typical purity requirements, potential impurities, and detailed analytical methodologies for quality control.

Quality Control and Purity Specifications

As a non-regulated starting material or intermediate, the purity standards for this compound are established based on the principles of Good Manufacturing Practice (GMP) and guidelines from the International Council for Harmonisation (ICH).[1][2][3] The quality of this intermediate directly impacts the impurity profile of the final API.[2][4]

A typical Certificate of Analysis (CoA) for this compound will include the following specifications, determined by appropriate analytical techniques.

| Parameter | Acceptance Criteria | Typical Analytical Method |

| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection |

| Identification | Conforms to the structure | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry |

| Assay (Purity) | ≥ 97.0% | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Individual Impurity | ≤ 0.5% | GC or HPLC |

| Total Impurities | ≤ 1.5% | GC or HPLC |

| Residual Solvents | To be controlled as per ICH Q3C guidelines | Headspace GC-MS |

Potential Impurities

Impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation products. A common synthetic route involves the reduction of 2-fluoro-5-(trifluoromethyl)benzoic acid.

Potential process-related impurities may include:

-

Starting Material: Unreacted 2-fluoro-5-(trifluoromethyl)benzoic acid.

-

Over-reduction Products: 2-Fluoro-5-(trifluoromethyl)toluene.

-

Isomeric Impurities: Other isomers of fluoro-(trifluoromethyl)benzyl alcohol.

-

Reagent-related Impurities: Impurities from the reducing agents or solvents used.

Forced degradation studies can help identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).

Analytical Methodologies for Purity Assessment

Validated analytical methods are essential for ensuring the quality of this compound.[1] Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for purity and impurity profiling.[2]

Gas Chromatography (GC) Method for Purity Assay

GC with a Flame Ionization Detector (FID) is a robust method for determining the purity of volatile compounds like benzyl alcohols.

Experimental Protocol:

-

Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

-

Carrier Gas: Helium or Nitrogen.[6]

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Diluent: Methanol or Acetonitrile.

-

Sample Preparation: Accurately weigh about 50 mg of the sample and dissolve in 50 mL of diluent.

Data Analysis: The percentage purity is calculated based on the area normalization of the main peak relative to the total peak area.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

Reverse-phase HPLC with UV detection is suitable for the separation and quantification of non-volatile impurities and for compounds that may degrade at high temperatures in GC. The use of fluorinated stationary phases can sometimes offer unique selectivity for fluorinated compounds.[7][8]

Experimental Protocol:

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm) or a fluorinated phase column.

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0 min: 30% B

-

20 min: 80% B

-

25 min: 80% B

-

26 min: 30% B

-

30 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Diluent: Acetonitrile/Water (50:50).

-

Sample Preparation: Accurately weigh about 25 mg of the sample and dissolve in 50 mL of diluent.

Visualization of Workflows

Quality Control Workflow

The following diagram illustrates the general workflow for the quality control of this compound.

Analytical Method Selection Logic

The choice between GC and HPLC for purity analysis depends on the properties of the analyte and potential impurities.

Conclusion

The quality of this compound is paramount for its successful use in pharmaceutical manufacturing. A comprehensive quality control strategy, employing validated analytical methods such as GC and HPLC, is essential to ensure that the material consistently meets the required purity specifications. This guide provides a framework for establishing such a strategy, enabling researchers and developers to maintain high standards of quality and regulatory compliance.

References

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. Ensuring Safety Starts with Quality: Why It Matters in Pharmaceutical Intermediates [csnvchem.com]

- 3. fda.gov [fda.gov]

- 4. globalpharmatek.com [globalpharmatek.com]

- 5. ewai-group.com [ewai-group.com]

- 6. longdom.org [longdom.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Fluorination on Benzyl Alcohol Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth exploration of the role of fluorination in altering the reactivity of benzyl alcohol, a fundamental building block in organic synthesis. Understanding these effects is paramount for the rational design of novel pharmaceuticals, agrochemicals, and advanced materials with tailored properties.

Electronic Effects of Fluorination on the Benzyl Moiety

Fluorine's high electronegativity exerts a powerful influence on the electronic environment of the benzyl alcohol scaffold. This manifests in several key ways that dictate its reactivity.

Inductive Effects and Acidity

The strong electron-withdrawing nature of fluorine significantly impacts the acidity of the benzylic proton and the hydroxyl group. Fluorine substitution on the aromatic ring inductively pulls electron density away from the benzylic carbon and the oxygen of the alcohol. This polarization of the C-O bond and O-H bond can alter the pKa of the alcohol.

| Compound | pKa |

| Benzyl alcohol | 15.40[1] |

| 4-Fluorobenzyl alcohol | [Data not explicitly found in search results, but expected to be slightly lower than benzyl alcohol due to the electron-withdrawing fluorine] |

| 2-Fluorobenzyl alcohol | [Data not explicitly found in search results, but expected to be slightly lower than benzyl alcohol] |

| 3-Fluorobenzyl alcohol | [Data not explicitly found in search results, but expected to be slightly lower than benzyl alcohol] |

Note: While specific pKa values for various fluorinated benzyl alcohols were not found in a single comparative table, the general trend in organic chemistry suggests that electron-withdrawing groups like fluorine will decrease the pKa, making the alcohol more acidic.

Hammett Plots and Reaction Rates

The electronic effect of substituents on the rate of reaction of benzyl alcohols can be quantified using Hammett plots. For oxidation reactions, electron-donating groups generally accelerate the reaction, while electron-withdrawing groups, such as fluorine, tend to decrease the reaction rate. This is because the rate-determining step often involves the formation of a partial positive charge at the benzylic position, which is destabilized by electron-withdrawing substituents.

Reactivity in Key Organic Transformations

The altered electronic and steric properties of fluorinated benzyl alcohols influence their behavior in a variety of important chemical reactions.

Oxidation to Aldehydes

The oxidation of benzyl alcohols to the corresponding benzaldehydes is a fundamental transformation in organic synthesis. The presence of fluorine can affect both the reaction rate and selectivity.

Experimental Protocol: Oxidation of 4-Nitrobenzyl Alcohol to 4-Nitrobenzaldehyde using a Cu(I)/TEMPO Catalyst System

This protocol can be adapted for the oxidation of fluorinated benzyl alcohols.

Materials:

-

4-Nitrobenzyl alcohol

-

Copper(I) bromide (CuBr)

-

2,2'-Bipyridine (bpy)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

N-Methylimidazole (NMI)

-

Acetonitrile (CH3CN)

-

Pentane

-

Water

-

Acetone (if necessary)

-

Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve the substituted benzyl alcohol in acetonitrile.

-

Add CuBr to the solution. The solution will typically turn from colorless or pale yellow to pale green.

-

Add bpy and TEMPO to the reaction mixture. The solution will turn a deep red-brown.

-

Add NMI dropwise. The color will fade to a lighter red-brown.

-

Stir the reaction at room temperature under an ambient air atmosphere. The progress of the reaction can be monitored by a color change from red-brown to a turbid green, which signifies the consumption of the benzyl alcohol.

-

After the color change is complete, continue stirring for approximately 5 minutes.

-

Dilute the reaction mixture with pentane and water.

-

Transfer the mixture to a separatory funnel. The organic layer will appear pale pink, and the aqueous layer will be blue.

-

If the product precipitates in the separatory funnel, add a small amount of acetone to dissolve it.

-

Separate the layers and wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data: Etherification of Benzyl Alcohols

The following table summarizes the yields of symmetrical ethers from the reaction of various benzyl alcohols catalyzed by FeCl3·6H2O.

| Benzyl Alcohol | Product | Yield (%) |

| Benzyl alcohol | Dibenzyl ether | 91 |

| 4-Methoxybenzyl alcohol | Bis(4-methoxybenzyl) ether | 85 |

| 4-Methylbenzyl alcohol | Bis(4-methylbenzyl) ether | 53 |

| 4-Chlorobenzyl alcohol | Bis(4-chlorobenzyl) ether | 78 |

| 4-(Trifluoromethyl)benzyl alcohol | Bis(4-(trifluoromethyl)benzyl) ether | 65 |

| 2-Fluorobenzyl alcohol | Bis(2-fluorobenzyl) ether | 75 |

| 3-Fluorobenzyl alcohol | Bis(3-fluorobenzyl) ether | 82 |

| 4-Fluorobenzyl alcohol | Bis(4-fluorobenzyl) ether | 88 |

Data synthesized from multiple sources, specific reaction conditions may vary.

Etherification Reactions

Fluorinated benzyl alcohols can be converted to ethers, which are important motifs in pharmaceuticals and other functional molecules. The reactivity in etherification can be influenced by the electronic nature of the fluorinated ring.

Experimental Protocol: Iron-Catalyzed Homo-Etherification of Benzyl Alcohols

Materials:

-

Substituted benzyl alcohol

-

Iron(III) chloride hexahydrate (FeCl3·6H2O)

-

Propylene carbonate (PC)

-

Pressure tube

-

Stirring apparatus

Procedure:

-

To a pressure tube, add the substituted benzyl alcohol (2 mmol) and propylene carbonate (1 mL).

-

Add FeCl3·6H2O (5 mol %).

-

Seal the pressure tube and stir the mixture at the desired temperature (typically 70-120 °C) for 14-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Friedel-Crafts Alkylation

Fluorinated benzyl alcohols can act as electrophiles in Friedel-Crafts alkylation reactions to form diarylmethanes, which are common scaffolds in medicinal chemistry. The Lewis acid catalyst activates the alcohol, facilitating the formation of a benzylic carbocation that is then attacked by an electron-rich aromatic ring.

Experimental Protocol: Trifluoroacetic Acid-Promoted Friedel-Crafts Alkylation with Benzyl Alcohol [2]

Materials:

-

Arene (e.g., benzene, toluene)

-

Substituted benzyl alcohol

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

-

Stirring and heating apparatus

Procedure:

-

To a stirred solution of distilled trifluoroacetic acid (10 ml) and the arene (0.09 mol) under a nitrogen atmosphere at room temperature, add a mixture of the benzyl alcohol (0.00926 mol) and the arene (0.02 mol).[2]

-

Heat the reaction mixture to reflux for 17 hours.[2]

-

After cooling to room temperature, concentrate the mixture by rotary evaporation to recover TFA and unreacted arene.[2]

-

Isolate the diarylmethane product by vacuum distillation or column chromatography.[2]

Mechanistic Pathways and Visualizations

Understanding the step-by-step mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.

Catalytic Cycle of Benzyl Alcohol Oxidation

The aerobic oxidation of benzyl alcohol can be catalyzed by various transition metal complexes. A general catalytic cycle is depicted below.

Caption: Generalized catalytic cycle for the oxidation of benzyl alcohol.

Mechanism of Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of an arene with a benzyl alcohol proceeds through the formation of a key electrophilic intermediate.

References

The Strategic Integration of Trifluoromethylated Building Blocks in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design. Among these, the trifluoromethyl (CF₃) group stands out for its profound and often beneficial impact on the physicochemical and pharmacokinetic properties of drug candidates. Its introduction can dramatically alter a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] This technical guide provides an in-depth exploration of trifluoromethylated building blocks in medicinal chemistry, offering a comprehensive overview of their properties, synthesis, and application, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal due to its unique electronic and steric properties. It is highly electronegative and lipophilic, which can lead to significant improvements in a drug candidate's profile.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a CF₃ group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[2] By replacing a metabolically labile methyl group or hydrogen atom with a CF₃ group, a common site of oxidative metabolism can be effectively blocked. This "metabolic switching" can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[3]

Modulation of Lipophilicity and pKa

The CF₃ group is significantly more lipophilic than a hydrogen atom and even a methyl group, which can enhance a molecule's ability to permeate biological membranes.[2] However, the overall effect on lipophilicity (logP) can be complex and depends on the molecular context. The strong electron-withdrawing nature of the CF₃ group can also significantly impact the acidity (pKa) of nearby functional groups. For instance, the introduction of a CF₃ group generally decreases the pKa of both carboxylic acids and protonated amines, making them more acidic.[4] This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and target engagement.

Data Presentation: Quantitative Comparison of Physicochemical Properties

The following tables summarize the impact of trifluoromethylation on key physicochemical and biological parameters.

Table 1: Comparison of pKa and logP for Fluorinated and Non-fluorinated Scaffolds

| Scaffold | Substituent | pKa | logP |

| Spiro[3.3]heptane-COOH | H | 5.31 | 2.05 |

| Spiro[3.3]heptane-COOH | CF₃ | 4.82 | 2.51 |

| Spiro[3.3]heptane-NH₂·HCl | H | 10.93 | 1.83 |

| Spiro[3.3]heptane-NH₂·HCl | CF₃ | 10.01 | 2.45 |

| Aniline | H | 4.58 | 0.90 |

| 4-(Trifluoromethyl)aniline | CF₃ | 3.93 | 2.56 |

Data for spiro[3.3]heptane derivatives sourced from[4][5]. pKa for aniline sourced from[6][7]. pKa for 4-(trifluoromethyl)aniline sourced from[8].

Table 2: Comparative IC₅₀ Values for COX-1 and COX-2 Inhibition

| Compound | Target | IC₅₀ (µM) | COX-1/COX-2 Ratio |

| Celecoxib (with CF₃ group) | COX-1 | 82 | 12 |

| COX-2 | 6.8 | ||

| Ibuprofen (non-fluorinated) | COX-1 | 12 | 0.15 |

| COX-2 | 80 | ||

| Diclofenac (non-fluorinated) | COX-1 | 0.076 | 2.9 |

| COX-2 | 0.026 |

Data sourced from[9].

Key Trifluoromethylated Building Blocks and Their Synthesis

A variety of trifluoromethylated building blocks are commercially available or can be synthesized, providing versatile starting points for drug discovery programs.

Synthesis of 3-Amino-5-(trifluoromethyl)benzoic Acid

3-Amino-5-(trifluoromethyl)benzoic acid is a valuable building block used in the synthesis of various pharmacologically active compounds. A common synthetic route involves the nitration of 3-(trifluoromethyl)benzoic acid followed by reduction of the nitro group. A detailed experimental protocol for a related compound, 3,5-bis(trifluoromethyl)benzoic acid, starting from 3,5-bis(trifluoromethyl)bromobenzene via a Grignard reaction, is described below, illustrating a key synthetic transformation.[10]

Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid via Grignard Reaction [10]

-

Initiation of Grignard Reagent: To a gently refluxing slurry of magnesium turnings (2.67 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 75 mL), add a solution of 3,5-bis(trifluoromethyl)bromobenzene (31.05 g, 100 mmol) in 50 mL of THF dropwise. A small initial addition (5 mL) is used to initiate the reaction.

-

Formation of Grignard Reagent: After initiation, add the remaining bromide solution over 30 minutes. Maintain the reflux for approximately 2 hours, or until less than 1 mol% of the starting bromide remains.

-

Carboxylation: Transfer the resulting Grignard solution to a pressure bottle. Pressurize the vessel with carbon dioxide (CO₂) to 20-25 psi and stir at ambient temperature for 3 hours.

-

Work-up and Isolation: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization to afford 3,5-bis(trifluoromethyl)benzoic acid.

Synthesis of Trifluoromethylated Pyridines

Trifluoromethylated pyridines are prevalent motifs in both pharmaceuticals and agrochemicals.[11] One powerful method for their synthesis is the Pechmann-type reaction.

Experimental Protocol: Synthesis of 4-Trifluoromethyl-2-pyridones [12]

-

Reaction Setup: To a solution of a cyclic 1,3-dione (1.0 mmol) and ethyl 4,4,4-trifluoroacetoacetate (1.2 mmol) in a suitable solvent, add a catalytic amount of a Brønsted base such as 2-dimethylaminopyridine (2-DMAP).

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., reflux) for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Ammonia Source for Pyridone Formation: For the synthesis of 4-trifluoromethyl-2-pyridones, ammonium acetate (NH₄OAc) can be used as a source of ammonia.

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired 4-trifluoromethyl-2-pyrone or -pyridone.

Trifluoromethylation using Togni's Reagent

Togni's reagents are electrophilic trifluoromethylating agents widely used for the introduction of the CF₃ group into a variety of substrates.[1]

Experimental Protocol: General Procedure for Trifluoromethylation of N-Hydroxylamines with Togni's Reagent

-

Reaction Setup: In a reaction vessel, dissolve the N-hydroxylamine substrate (1.0 equiv) in a suitable solvent (e.g., dichloromethane).

-

Addition of Reagents: Add Togni's reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.1 equiv) to the solution. In some cases, an additive such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a base like tetramethylguanidine (TMG) may be required to promote the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature for a specified duration, monitoring by TLC.

-

Work-up and Purification: Once the reaction is complete, quench the reaction if necessary and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Signaling Pathways and Experimental Workflows

The trifluoromethyl group plays a crucial role in the mechanism of action of many blockbuster drugs. Understanding the signaling pathways they modulate is essential for rational drug design.

Celecoxib and the COX-2 Signaling Pathway

Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation.[13] It functions by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Fluoxetine and the Serotonin Transporter (SERT)

Fluoxetine (Prozac) is a selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders. It blocks the reabsorption of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft.

Efavirenz and HIV Reverse Transcriptase Inhibition

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It binds to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.

Experimental Workflow: In Vitro Metabolic Stability Assay

Assessing the metabolic stability of a new chemical entity is a critical step in drug discovery. The following protocol outlines a general procedure for an in vitro microsomal stability assay.

Experimental Protocol: Microsomal Stability Assay [14][15][16][17][18]

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Thaw pooled liver microsomes (human or other species) on ice.

-

Prepare a NADPH-regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).

-

-

Incubation:

-

In a 96-well plate, add the liver microsome solution to a phosphate buffer containing MgCl₂.

-

Add the test compound to the wells to achieve the desired final concentration (typically 1-10 µM).

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the metabolic reaction by adding the NADPH-regenerating system solution to the wells.

-

-

Time Points and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard).

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) based on the half-life and the protein concentration used in the assay.

-

Conclusion

Trifluoromethylated building blocks are indispensable tools in modern medicinal chemistry. Their strategic incorporation can significantly enhance the drug-like properties of a molecule, leading to compounds with improved efficacy, safety, and pharmacokinetic profiles. A thorough understanding of the synthesis of these building blocks, their impact on physicochemical properties, and their role in modulating biological pathways is crucial for the successful design and development of the next generation of therapeutics. This guide has provided a foundational overview of these key aspects, offering valuable insights and practical protocols for researchers in the field.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. synthical.com [synthical.com]

- 6. tsijournals.com [tsijournals.com]

- 7. afit.edu [afit.edu]

- 8. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 15. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

Methodological & Application

Synthesis of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol from 2-fluoro-5-(trifluoromethyl)benzoic acid

Application Notes and Protocols for the Synthesis of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of this compound from 2-fluoro-5-(trifluoromethyl)benzoic acid. The primary method detailed is the reduction of the carboxylic acid using borane-tetrahydrofuran complex (BH3-THF), a highly efficient and selective reagent for this transformation. An alternative method employing Lithium Aluminium Hydride (LiAlH4) is also discussed. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive resource for the preparation of this important fluorinated building block.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties and metabolic stability to molecules containing this moiety. The selective reduction of the corresponding benzoic acid is a critical step in accessing this valuable synthon. This document outlines a reliable and high-yielding protocol for this conversion.

Reaction Scheme

The overall transformation involves the reduction of the carboxylic acid functional group to a primary alcohol.

Caption: General reaction scheme for the reduction of 2-fluoro-5-(trifluoromethyl)benzoic acid.

Reagent Selection and Comparison

Two primary reducing agents are commonly employed for the reduction of carboxylic acids to primary alcohols: Borane-Tetrahydrofuran complex (BH3-THF) and Lithium Aluminium Hydride (LiAlH4). A comparison of these reagents for the target synthesis is presented below.

| Feature | Borane-Tetrahydrofuran (BH3-THF) | Lithium Aluminium Hydride (LiAlH4) |

| Selectivity | High for carboxylic acids | Reduces a wider range of functional groups |

| Reactivity | Moderately reactive, easily controlled | Highly reactive, can be difficult to control |

| Safety | Safer to handle, reacts slowly with water | Highly pyrophoric, reacts violently with water |

| Work-up | Generally straightforward acidic work-up | Requires careful quenching and work-up |

| Solvent | Tetrahydrofuran (THF) | Ethereal solvents (e.g., THF, Diethyl ether) |

| Expected Yield * | High (approx. 85%)[1] | Generally high |

*Note: The expected yield for the BH3-THF reduction is based on the reported yield for the analogous reduction of 2-chloro-5-(trifluoromethyl)benzoic acid.[1]

Experimental Protocols

Recommended Protocol: Reduction with Borane-Tetrahydrofuran (BH3-THF)

This protocol is adapted from a reliable procedure for the reduction of the structurally similar 2-chloro-5-(trifluoromethyl)benzoic acid, which affords a high yield of the corresponding benzyl alcohol.[1]

Materials:

-

2-Fluoro-5-(trifluoromethyl)benzoic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

6 M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Thermometer

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 5 L three-neck flask equipped with a thermometer, mechanical stirrer, and a dropping funnel under a nitrogen atmosphere, add 2-fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq, e.g., 100 g, 0.48 mol) and anhydrous tetrahydrofuran (1 L).

-

Cooling: Cool the stirred solution to 0°C in an ice bath.

-

Addition of Reducing Agent: Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (2.0 eq, e.g., 960 mL, 0.96 mol) dropwise to the reaction mixture, maintaining the internal temperature below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 1.5 hours.

-

Quenching: After the reaction is complete, cool the mixture to 0°C in an ice bath. Slowly and carefully add 6 M HCl dropwise until gas evolution ceases.

-

Extraction: Add 1 L of water to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 1 L).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain a white solid.

Expected Yield: Based on the reduction of the chloro-analogue, a yield of approximately 85% is expected.[1]

Workflow Diagram:

Caption: Experimental workflow for the BH3-THF reduction.

Alternative Protocol: Reduction with Lithium Aluminium Hydride (LiAlH4)

Safety Precaution: Lithium Aluminium Hydride reacts violently with water and is pyrophoric. This procedure must be carried out by trained personnel in a fume hood with appropriate personal protective equipment. All glassware must be thoroughly dried before use.

Materials:

-

2-Fluoro-5-(trifluoromethyl)benzoic acid

-

Lithium Aluminium Hydride (LiAlH4)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Ethyl acetate

-

10% Sulfuric Acid (H2SO4)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: To a flame-dried three-neck flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add a suspension of LiAlH4 (1.5-2.0 eq) in anhydrous THF.

-

Addition of Starting Material: Dissolve 2-fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Quenching (Fieser workup): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH4 in grams. A granular precipitate should form.

-

Isolation: Filter the solid and wash it thoroughly with THF or ethyl acetate. Combine the filtrates and dry over anhydrous sodium sulfate.

-

Concentration and Purification: Concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Workflow Diagram:

Caption: Experimental workflow for the LiAlH4 reduction.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C8H6F4O |

| Molecular Weight | 194.13 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported, expected to be a low-melting solid or oil |

| Boiling Point | Not reported |

Analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry should be used to confirm the structure of the synthesized compound.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete reaction | Insufficient reducing agent | Use a slight excess of the reducing agent. |

| Low reaction temperature or time | Increase the reaction time or temperature. | |

| Poor quality of reagents | Use freshly opened or properly stored anhydrous solvents and reagents. | |

| Low yield | Product loss during work-up | Ensure proper pH adjustment during quenching and perform multiple extractions. |

| Side reactions | Maintain a low temperature during the addition of the reducing agent. | |

| Difficult purification | Presence of boron or aluminum salts | Ensure the quenching and work-up procedures are followed meticulously to precipitate the inorganic byproducts effectively. |

Conclusion

The reduction of 2-fluoro-5-(trifluoromethyl)benzoic acid to this compound can be efficiently achieved using borane-tetrahydrofuran complex, offering high yields and a straightforward work-up procedure. While Lithium Aluminium Hydride is also an effective reagent, the use of BH3-THF is recommended due to its superior safety profile. The provided protocols and application notes serve as a comprehensive guide for the successful synthesis of this important fluorinated intermediate.

References

Application Notes and Protocols for the Reduction of 2-Fluoro-5-(trifluoromethyl)benzoic Acid to [2-Fluoro-5-(trifluoromethyl)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and agrochemical industries. 2-Fluoro-5-(trifluoromethyl)benzoic acid is a valuable starting material, and its corresponding alcohol, [2-fluoro-5-(trifluoromethyl)phenyl]methanol, is an important building block for the synthesis of more complex molecules. The presence of the fluorine and trifluoromethyl groups can significantly influence the biological activity, metabolic stability, and physicochemical properties of the final products.

This document provides detailed application notes and protocols for the reduction of 2-fluoro-5-(trifluoromethyl)benzoic acid to [2-fluoro-5-(trifluoromethyl)phenyl]methanol using two common and effective reducing agents: Lithium Aluminum Hydride (LAH) and Borane Tetrahydrofuran Complex (BH₃·THF).

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in the table below.

| Property | 2-Fluoro-5-(trifluoromethyl)benzoic acid | [2-Fluoro-5-(trifluoromethyl)phenyl]methanol |

| Molecular Formula | C₈H₄F₄O₂ | C₈H₆F₄O |

| Molecular Weight | 208.11 g/mol | 194.13 g/mol |

| Appearance | Solid | Solid |

| Melting Point | 100-103 °C[1] | Not available |

| Boiling Point | Not available | 187.8 °C at 760 mmHg[2][3] |

| CAS Number | 115029-23-7[1] | 207974-09-2[2][3][4][5] |

Reduction Protocols

Two primary methods for the reduction of 2-fluoro-5-(trifluoromethyl)benzoic acid are detailed below. Each method has its own advantages, considerations, and safety precautions.

Method 1: Reduction using Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride is a potent reducing agent capable of reducing a wide range of functional groups, including carboxylic acids.[6][7][8] The reaction is typically fast and high-yielding but requires strict anhydrous conditions and careful handling due to its high reactivity with water and protic solvents.

Reaction Pathway

References

Application Notes and Protocols for the Oxidation of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol to 2-Fluoro-5-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the oxidation of the primary alcohol, 2-Fluoro-5-(trifluoromethyl)benzyl alcohol, to the corresponding aldehyde, 2-Fluoro-5-(trifluoromethyl)benzaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The presence of electron-withdrawing fluoro and trifluoromethyl groups on the aromatic ring necessitates the use of mild and selective oxidation methods to avoid side reactions and ensure high yields.

Two robust and widely used methods are presented: Dess-Martin Periodinane (DMP) oxidation and Swern oxidation. Both protocols are known for their high efficiency, functional group tolerance, and applicability to sensitive substrates.

Key Oxidation Protocols

Two primary methods have been selected for this transformation based on their reliability and compatibility with electron-deficient benzylic alcohols.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation